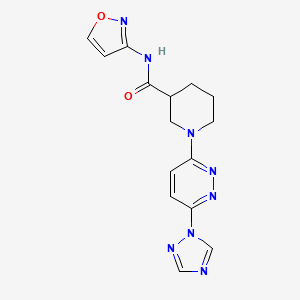![molecular formula C21H22N6O4S B2768292 7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-83-3](/img/structure/B2768292.png)
7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that includes a quinazolinone core, a dioxolo ring, and a pyrimidinylpiperazine moiety
作用機序
Target of Action
SMR000030926, also known as the Secretion Modification Region (SMR) peptide, primarily targets the molecular chaperone DnaK . DnaK is a heat shock protein that plays a crucial role in the folding and unfolding of other proteins, and is involved in the formation of biofilms by bacteria such as Staphylococcus aureus .
Mode of Action
The SMR peptide interacts with DnaK, inhibiting its function and thereby disrupting the formation of biofilms . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances, making them highly resistant to antibiotics . By targeting DnaK, the SMR peptide can prevent the formation of these biofilms, reducing the bacteria’s resistance to treatment .
Biochemical Pathways
It is known that dnak, the target of the smr peptide, is involved in the heat shock response, a cellular defense mechanism against stress conditions . By inhibiting DnaK, the SMR peptide may disrupt this response, affecting the bacteria’s ability to survive under stress conditions .
Result of Action
The primary result of the SMR peptide’s action is the inhibition of biofilm formation by Staphylococcus aureus . This can potentially enhance the effectiveness of antibiotic treatments, as biofilms are a major contributor to antibiotic resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, the introduction of the dioxolo ring, and the attachment of the pyrimidinylpiperazine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to improve efficiency and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
化学反応の分析
Types of Reactions
7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
科学的研究の応用
7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
類似化合物との比較
Similar Compounds
- 7-amino-2-tert-butyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrido[2,3-d]pyrimidine-6-carboxamide
- 4-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]aniline
Uniqueness
7-{4-oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its specific combination of structural features, including the quinazolinone core, dioxolo ring, and pyrimidinylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
7-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O4S/c28-18(25-7-9-26(10-8-25)20-22-4-2-5-23-20)3-1-6-27-19(29)14-11-16-17(31-13-30-16)12-15(14)24-21(27)32/h2,4-5,11-12H,1,3,6-10,13H2,(H,24,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKXNQXSPSYIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
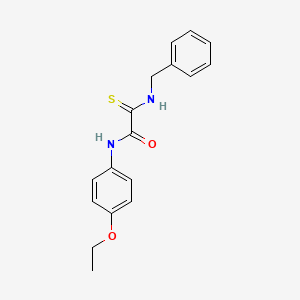
![4-amino-N-benzyl-2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2768212.png)
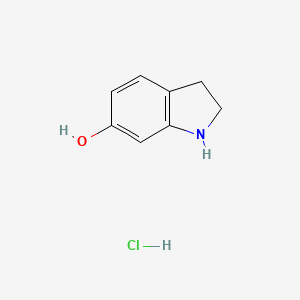
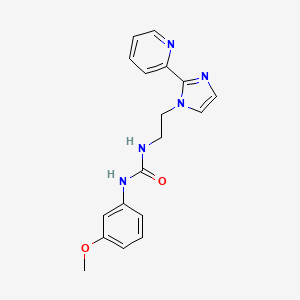
![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B2768216.png)
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2768217.png)
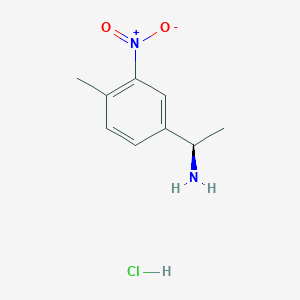
![N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2768222.png)
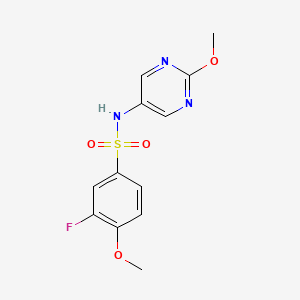
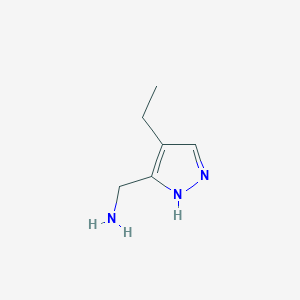
![N-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2768226.png)
![2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2768227.png)
![N-methyl-2-{[3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2768228.png)
